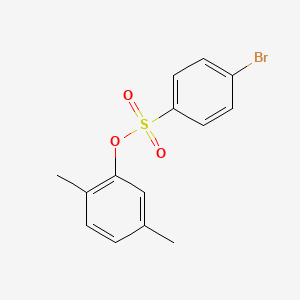

2,5-Dimethylphenyl 4-bromobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-3-4-11(2)14(9-10)18-19(16,17)13-7-5-12(15)6-8-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDKAHYHOSLTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethylphenyl 4 Bromobenzenesulfonate

Established Synthetic Routes for Aryl Sulfonate Esters

The formation of the sulfonate ester linkage (R-SO₂-OR') is a cornerstone of organic synthesis, valued for the resulting compound's utility as a leaving group in nucleophilic substitution reactions and its presence in various bioactive molecules. researchgate.netresearchgate.net The synthesis of aryl sulfonate esters, such as 2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753), typically involves the coupling of a phenol (B47542) with a sulfonic acid derivative.

Nucleophilic Acylation using Sulfonyl Halides and Phenolic Precursors

The most traditional and widely practiced method for synthesizing aryl sulfonate esters is the nucleophilic acylation of a phenol with a sulfonyl halide, typically a sulfonyl chloride. This reaction, often conducted under Schotten-Baumann conditions, involves the use of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the S-O bond. researchgate.net

The general mechanism involves the following steps:

Deprotonation of the Phenol: A base, such as pyridine (B92270) or triethylamine (B128534), or an aqueous base like sodium hydroxide, removes the acidic proton from the phenol (Ar'-OH) to generate the corresponding phenoxide (Ar'-O⁻).

Nucleophilic Attack: The highly nucleophilic phenoxide attacks the sulfonyl chloride (Ar-SO₂Cl).

Chloride Elimination: The chloride ion is expelled as a leaving group, resulting in the formation of the aryl sulfonate ester (Ar-SO₂-OAr').

This method is highly versatile and compatible with a wide range of substituted phenols and sulfonyl chlorides. nih.gov For the synthesis of the title compound, this would involve the reaction of 2,5-dimethylphenol (B165462) with 4-bromobenzenesulfonyl chloride.

Electro-Oxidative Sulfonylation of Phenols with Arenesulfinates

Reflecting a move towards more sustainable and greener chemical processes, electro-oxidative methods have emerged as a powerful alternative for synthesizing aryl sulfonate esters. acs.org This technique avoids the use of harsh reagents and external chemical oxidants by employing electrons as clean redox agents. acs.org A practical and sustainable synthesis has been developed through the electro-oxidation of stable and readily available phenols and sodium arenesulfinates. nih.gov

The reaction typically proceeds under mild conditions in an undivided electrochemical cell, often using a graphite (B72142) anode and a platinum cathode. organic-chemistry.org Mechanistic studies suggest that the process is initiated by the electrochemical oxidation of the sodium arenesulfinate to generate a sulfonyl radical. organic-chemistry.org This radical species then couples with the phenolate (B1203915) anion (formed in situ) to yield the final aryl sulfonate ester. This method demonstrates excellent functional group tolerance, with a wide range of electron-rich and electron-deficient phenols undergoing efficient sulfonylation in good to excellent yields. acs.orgacs.org The reaction can also be performed on a gram scale without a significant loss of efficiency, highlighting its practical value in organic synthesis. nih.gov

Ultrasound-Accelerated Coupling Reactions for S-O Bond Formation

Ultrasound irradiation has been identified as an effective technique for accelerating organic reactions, offering an energy-saving and eco-friendly approach to synthesis. For the formation of S-O bonds in aryl sulfonates, ultrasound-assisted coupling reactions provide a significant improvement over conventional methods by reducing reaction times and often proceeding under mild, metal-free conditions. benthamdirect.com

One such approach involves the ultrasound-assisted coupling of sodium sulfinates with N-hydroxyphthalimide, which can be completed in as little as 10 minutes at room temperature. benthamdirect.com While this specific method forms a different class of sulfonates, the principle of using ultrasonic waves to enhance the rate of S-O bond formation is broadly applicable. The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which can promote the formation of radical intermediates and increase mass transfer, thereby accelerating the reaction. researchgate.net This technique represents a significant advancement, particularly for sterically hindered substrates, by providing the activation energy needed to overcome reaction barriers efficiently. researchgate.net

Targeted Synthesis of 2,5-Dimethylphenyl 4-bromobenzenesulfonate

The targeted synthesis of this compound is most practically achieved via the nucleophilic acylation route, reacting 2,5-dimethylphenol with 4-bromobenzenesulfonyl chloride. The success of this synthesis hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side reactions.

Optimization of Reaction Conditions and Reagent Ratios

Optimizing the synthesis involves a systematic variation of several key parameters, including the choice of base, reaction temperature, and the stoichiometry of the reactants. A typical optimization process would explore the impact of these variables on the reaction outcome.

The base plays a crucial role in deprotonating the 2,5-dimethylphenol. While inorganic bases like NaOH or K₂CO₃ can be used in biphasic systems, organic amines such as pyridine or triethylamine are often preferred in anhydrous organic solvents. The stoichiometry of the base and the sulfonyl chloride relative to the phenol is critical. An excess of the sulfonylating agent can lead to side products, while insufficient base will result in low conversion.

| Entry | Base (Equivalents) | 4-bromobenzenesulfonyl chloride (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine (1.2) | 1.1 | 0 | 4 | 75 |

| 2 | Pyridine (1.5) | 1.2 | 0 to RT | 6 | 88 |

| 3 | Triethylamine (1.5) | 1.2 | 0 to RT | 6 | 82 |

| 4 | K₂CO₃ (2.0) | 1.2 | RT | 12 | 65 |

| 5 | Pyridine (1.5) | 1.2 | RT | 4 | 92 |

| 6 | Pyridine (2.0) | 1.5 | RT | 4 | 90 |

This table presents hypothetical data based on typical optimization studies for aryl sulfonate ester synthesis. RT = Room Temperature.

The data suggest that using 1.5 equivalents of pyridine as the base and 1.2 equivalents of 4-bromobenzenesulfonyl chloride at room temperature for 4 hours provides the optimal conditions for the synthesis, achieving a high yield.

Investigation of Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the rate and efficiency of the nucleophilic acylation reaction. scielo.br Solvents affect the solubility of reagents and the stabilization of charged intermediates or transition states. A screening of various organic solvents is essential to identify the most suitable medium for the synthesis of this compound.

Polar aprotic solvents are generally favored for this type of reaction. Dichloromethane (B109758) (DCM) is a common choice due to its inertness and ability to dissolve both the starting materials and the product. Acetonitrile (B52724) can also be an effective solvent, often providing a good balance between reagent solubility and reaction rate. chemrxiv.org In some cases, more polar solvents like N,N-dimethylformamide (DMF) might be used, although they can be more difficult to remove during workup. researchgate.net

| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 9.1 | 4 | 92 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 5 | 85 |

| 3 | Acetonitrile (CH₃CN) | 37.5 | 3 | 89 |

| 4 | N,N-Dimethylformamide (DMF) | 36.7 | 3 | 87 |

| 5 | Toluene (B28343) | 2.4 | 8 | 55 |

This table presents hypothetical data based on typical solvent screening studies for aryl sulfonate ester synthesis under the optimized conditions from the previous section.

The results indicate that while several polar aprotic solvents are effective, dichloromethane provides the highest yield under the optimized conditions. The nonpolar solvent toluene is significantly less effective, highlighting the importance of solvent polarity in facilitating the reaction.

Green Chemistry Principles in Aryl Sulfonate Synthesis

The application of green chemistry principles to the synthesis of aryl sulfonates aims to reduce the environmental impact of these processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. Several strategies have been explored to make the synthesis of compounds like this compound more environmentally benign.

Use of Greener Solvents: Traditional syntheses of aryl sulfonates often employ chlorinated solvents like dichloromethane, which are associated with environmental and health concerns. Research into greener alternatives is ongoing. Ionic liquids have been investigated as both solvents and nucleophilic reagents in the substitution reactions of sulfonate esters, offering a recyclable and potentially less hazardous medium. ruc.dk Deep eutectic solvents (DESs) are another class of green solvents being explored for various organic reactions, including those involving sulfones, which are structurally related to sulfonates. researchgate.net

Energy Efficiency: Many traditional methods for aryl sulfonate synthesis are conducted at room temperature, which is energy efficient. However, alternative energy sources are being explored to enhance reaction rates and reduce reaction times. Ultrasound-assisted synthesis has emerged as a green and efficient method for preparing aryl sulfonates. tandfonline.comresearchgate.net This technique can accelerate reactions, often leading to higher yields in shorter timeframes and under milder conditions. Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times for the preparation of related sulfur-containing compounds. nih.gov

Catalysis: The use of catalysts can improve the efficiency and selectivity of reactions. While the direct sulfonylation of phenols is often base-promoted rather than truly catalytic, research into catalytic methods for C-S and C-O bond formation is an active area. For instance, copper-catalyzed O-arylation of phenols with diazonium salts provides an alternative route to related ether linkages under mild conditions. rsc.org The development of efficient catalysts for the direct sulfonylation of phenols could reduce the need for stoichiometric amounts of base.

Waste Reduction: A key principle of green chemistry is the prevention of waste. In the context of aryl sulfonate synthesis, this can be addressed by optimizing reaction conditions to maximize yield and minimize the formation of byproducts. The use of recyclable catalysts and solvents also contributes to waste reduction. ruc.dk

The following interactive table summarizes some green chemistry approaches applicable to the synthesis of aryl sulfonates.

Interactive Data Table: Green Chemistry Approaches in Aryl Sulfonate Synthesis

| Green Chemistry Principle | Application in Aryl Sulfonate Synthesis | Key Findings and Advantages |

| Alternative Energy Sources | Ultrasound-assisted synthesis | Accelerated reaction rates, higher yields, and milder reaction conditions. tandfonline.comresearchgate.net |

| Microwave-assisted synthesis | Significant reduction in reaction times. nih.gov | |

| Greener Solvents | Ionic Liquids | Can act as both solvent and reagent, often recyclable. ruc.dkcjcatal.com |

| Deep Eutectic Solvents (DESs) | Biodegradable and low-cost alternatives to volatile organic compounds. researchgate.net | |

| Catalysis | Development of novel catalysts | Potential to replace stoichiometric bases, improving atom economy and reducing waste. |

Chemical Reactivity and Transformational Pathways of 2,5 Dimethylphenyl 4 Bromobenzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

Sulfonate esters, such as 2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753), are recognized for their utility in nucleophilic substitution reactions. The sulfonate group is an effective leaving group due to the resonance stabilization of the resulting sulfonate anion. youtube.comperiodicchemistry.com This stability makes the carbon atom to which the sulfonate is attached highly electrophilic and susceptible to attack by nucleophiles.

The reactions of sulfonate esters with alpha-nucleophiles, which possess a lone pair of electrons on an atom adjacent to the nucleophilic center, can exhibit enhanced reactivity, a phenomenon known as the alpha-effect. A kinetic study of the reaction between 2-chloro-5-nitro pyrimidine (B1678525) and a series of α-nucleophile derivatives showed an unusual split in the Brønsted type-plot, suggesting complex reaction pathways. nih.gov While the general trend in reactivity did not directly correlate with the pKa values of the α-nucleophiles, it was noted that these nucleophiles displayed enhanced nucleophilicity. nih.gov The specific mechanistic details for 2,5-Dimethylphenyl 4-bromobenzenesulfonate with alpha-nucleophiles would require specific experimental investigation, but the existing literature on similar systems suggests that hydrogen bonding interactions between the electrophile and nucleophile in the transition state can significantly influence reactivity and reaction routes. nih.gov

The rate of nucleophilic substitution reactions is significantly influenced by the nature of the leaving group. A good leaving group is a weak base and can stabilize the negative charge that develops as the bond to the electrophilic carbon breaks. purechemistry.org The 4-bromobenzenesulfonate moiety in the title compound is considered a good leaving group. Sulfonate esters, in general, are excellent leaving groups because the resulting sulfonate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms. youtube.comyoutube.com

The reactivity of various leaving groups generally follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ > CH₃CO₂⁻ > TsO⁻ > MsO⁻ > OTf⁻. purechemistry.org While this trend places tosylates and mesylates as less reactive than halides, their stability and ease of formation from alcohols make them synthetically valuable. periodicchemistry.comlibretexts.org The electronic properties of the arylsulfonate group also play a role; electron-withdrawing groups on the aryl ring can enhance the leaving group ability. Furthermore, the chelation of metal counterions of the nucleophile by ether units attached to the arylsulfonyl ring can substantially increase reaction rates. nih.gov

Table 1: Comparison of Leaving Group Ability in Nucleophilic Substitution Reactions

| Leaving Group | Relative Reactivity | Reference |

|---|---|---|

| Triflate (OTf⁻) | Very High | purechemistry.org |

| Iodide (I⁻) | High | purechemistry.org |

| Bromide (Br⁻) | High | purechemistry.org |

| Tosylate (TsO⁻) | Moderate | purechemistry.org |

| Mesylate (MsO⁻) | Moderate | purechemistry.org |

| Chloride (Cl⁻) | Moderate | purechemistry.org |

| Fluoride (F⁻) | Low | purechemistry.org |

| Hydroxide (OH⁻) | Very Low | periodicchemistry.com |

Radical Reactions and Oxidative Processes

Aryl sulfonate esters can participate in radical reactions and oxidative processes, leading to a variety of chemical transformations. These pathways are distinct from the more common nucleophilic substitution reactions and involve single-electron transfer steps.

Aryl radicals can be generated from various precursors, and recent advancements have highlighted the utility of sulfonium (B1226848) salts and arylazo sulfonates. researchgate.netresearchgate.net While direct generation from aryl sulfonate esters is less common, they can serve as precursors to sulfonyl radicals. researchgate.net For instance, visible light excitation of an electron donor-acceptor (EDA) complex between an arylsulfonate phenol (B47542) ester and a solvent molecule can lead to the formation of a sulfonyl radical intermediate. researchgate.net The generation of aryl radicals often relies on photoredox catalysis or other redox systems. rsc.orgresearchgate.net Arylazo sulfonates, for example, undergo homolytic cleavage of the N–S bond upon light irradiation to produce aryl radicals. researchgate.netrsc.org

The one-electron oxidation of phenyl sulfonates leads to the formation of highly reactive aromatic cation radicals. ethz.chrsc.orgresearchgate.net These species have been implicated in the degradation pathways of hydrocarbon-based polymers. ethz.chrsc.orgresearchgate.net The stability and subsequent reaction pathways of these cation radicals are influenced by the substitution pattern on the aromatic ring. Electron-donating groups tend to increase the stability of the cation radical. ethz.chrsc.orgresearchgate.net These cation radicals can undergo deprotonation to form hydroxycyclohexadienyl radicals. ethz.chrsc.org While the cation radical can potentially be "repaired" by a one-electron reduction, the hydroxycyclohexadienyl radical is more prone to irreversible degradation. ethz.chrsc.orgnih.gov

Studies on model compounds like 4-(tert-butyl) phenylsulfonate (BPS) have shown that these species are unstable towards oxidation by hydroxyl radicals, leading to superstoichiometric degradation. ethz.chresearchgate.net The degradation is pH-dependent, with increased stability observed at lower pH for some derivatives. ethz.chresearchgate.net

Table 2: Stability of One-Electron Oxidized Phenyl Sulfonate Analogs at Different pH

| Compound | pH | Degradation | Reference |

|---|---|---|---|

| BPS | 5 | Unstable, superstoichiometric degradation | ethz.ch |

| BPS | 0 | Slightly reduced degradation | ethz.ch |

| BMPS | 5 | Unstable, superstoichiometric degradation | ethz.ch |

| BMPS | 0 | 80% lower degradation than at pH 5 | ethz.ch |

Under oxidative conditions, aryl sulfonate esters can undergo degradation through the cleavage of both C–O and C–S bonds. The oxidative degradation of phenyl sulfonates, initiated by radicals such as the hydroxyl radical (HO•), often starts with an electrophilic attack on the aromatic ring to form hydroxycyclohexadienyl radicals. nih.gov At low pH, these can form cation radicals. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures. The 4-bromobenzenesulfonate portion of the title compound is a versatile handle for such transformations.

Palladium-catalyzed direct C-H arylation has emerged as a highly efficient method for the synthesis of biaryl and heteroaryl-aryl compounds, minimizing the need for pre-functionalized organometallic reagents. In this context, the aryl bromide moiety of this compound can serve as the coupling partner for various heteroaromatics.

While specific studies on this compound are not extensively documented, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The resulting arylpalladium(II) species then undergoes a concerted metalation-deprotonation (CMD) pathway with the C-H bond of a heterocycle, followed by reductive elimination to furnish the arylated heterocycle and regenerate the palladium(0) catalyst. The regioselectivity of the arylation on the heterocycle is a critical aspect of this reaction. For instance, with 3-substituted thiophenes, the regioselectivity of arylation at the C2 versus the C5 position can be influenced by the steric hindrance of the aryl bromide coupling partner. The use of congested aryl bromides can favor arylation at the less sterically hindered C5 position of the thiophene (B33073) ring. nih.gov

Typical conditions for such transformations involve a palladium source like palladium acetate (B1210297) (Pd(OAc)₂), a base such as potassium acetate (KOAc), and a high-boiling polar aprotic solvent like dimethylacetamide (DMA) at elevated temperatures. nih.gov In some cases, solvent-free conditions have also been proven effective, particularly with electron-deficient aryl bromides. nih.gov

Table 1: Illustrative Conditions for Palladium-Catalyzed Direct Arylation of Aryl Bromides with Heteroaromatics (Note: These are general conditions for analogous reactions, as specific data for this compound was not found.)

| Catalyst | Base | Solvent | Temperature (°C) | Heterocycle Example |

| Pd(OAc)₂ | KOAc | DMA | 150 | 3-Methylthiophene |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | Thiazole |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 110 | Furan |

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, allowing for the coupling of aryl halides with a wide array of amine nucleophiles. The 4-bromobenzenesulfonate scaffold is a suitable substrate for this transformation, enabling the synthesis of the corresponding 4-aminobenzenesulfonate (B1229798) derivatives.

The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the aryl bromide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine product. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich biarylphosphine ligands often providing the best results, as they facilitate the reductive elimination step. mdpi.com

This reaction is highly versatile, accommodating a broad range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. mdpi.commit.edu Common bases used include sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K₂CO₃), in solvents like toluene or dioxane. Microwave-assisted protocols have also been developed to accelerate these reactions. nih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Amination of Aryl Bromides (Note: These are general conditions for analogous reactions, as specific data for this compound was not found.)

| Catalyst / Precatalyst | Ligand | Base | Solvent | Amine Example |

| Pd₂(dba)₃ | tBuBrettPhos | NaOt-Bu | Dioxane | Aniline |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Piperidine |

| PdCl₂(dppf) | - | K₃PO₄ | t-Amyl alcohol | Morpholine |

As a more sustainable and economical alternative to palladium, iron catalysis has gained significant traction for cross-coupling reactions. Iron-catalyzed reactions can effectively couple aryl electrophiles with alkyl organometallic reagents to form C(sp²)-C(sp³) bonds. While the aryl bromide of this compound could potentially be used, related transformations often utilize aryl chlorides or tosylates in conjunction with Grignard reagents. mdpi.comnih.gov

These reactions are thought to proceed via a mechanism involving the formation of low-valent iron species that undergo oxidative addition to the aryl halide. Subsequent transmetalation with the Grignard reagent and reductive elimination affords the alkylated arene. Additives such as N-methyl-2-pyrrolidone (NMP) or TMEDA are often essential for high efficiency. nsf.govasianpubs.org Recent studies have also highlighted the use of more environmentally benign cyclic urea (B33335) ligands as effective replacements for reprotoxic NMP. mdpi.comnih.gov The scope of this transformation is broad, tolerating primary and secondary alkyl Grignard reagents. chemrxiv.org

Table 3: General Conditions for Iron-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Grignards (Note: These are general conditions for analogous reactions, as specific data for this compound was not found.)

| Iron Source | Ligand/Additive | Grignard Reagent | Solvent |

| Fe(acac)₃ | NMP | n-BuMgCl | THF |

| FeCl₃ | TMEDA | i-PrMgBr | THF |

| Fe(acac)₃ | DMI | EtMgCl | THF |

Other Relevant Organic Transformations of the Brominated Phenyl Sulfonate Scaffold

Beyond the aforementioned cross-coupling reactions focused on the C-Br bond, the brominated phenyl sulfonate scaffold can in principle undergo other transformations. For example, the sulfonate ester linkage, while generally stable, could be cleaved under certain reductive or harsh nucleophilic conditions.

Furthermore, the aryl bromide can be converted into other functional groups. For instance, it can be transformed into an organometallic species, such as a Grignard or organolithium reagent, via metal-halogen exchange, which can then be reacted with various electrophiles. However, the presence of the sulfonate ester, which is susceptible to nucleophilic attack, would require careful selection of reaction conditions, such as low temperatures, to achieve chemoselectivity.

The aromatic rings themselves can also be subject to electrophilic substitution, although the strong deactivating effect of the sulfonyl group and the halogen would make such reactions challenging and would likely require forcing conditions.

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Mechanisms for 2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753) Transformations

Detailed experimental or computational studies elucidating the specific reaction mechanisms for transformations involving 2,5-Dimethylphenyl 4-bromobenzenesulfonate have not been reported in the available scientific literature. Discussions on related aryl sulfonate esters suggest that transformations can, in principle, proceed through different pathways, but compound-specific data is necessary for a definitive assignment.

There is no specific research available that differentiates between concerted and stepwise mechanisms for reactions of this compound. For other aryl benzenesulfonates, this differentiation is a subject of study, often involving kinetic analyses and computational modeling to determine whether bond formation and cleavage occur in a single, synchronous step (concerted) or through a multi-step process involving a distinct intermediate (stepwise). The outcome is typically influenced by the nature of the substituents on both the aryl and benzenesulfonate (B1194179) moieties, the nucleophile, and the reaction conditions. Without experimental data for this compound, any discussion of its mechanistic preference would be speculative.

No studies have been found that characterize reactive intermediates such as cyclohexadienyl radicals or cation radicals specifically in the context of this compound transformations. The formation and characterization of such intermediates are typically investigated using techniques like transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and computational chemistry, none of which have been applied to this specific compound according to available records.

There are no published radical trapping or adduct formation studies specifically involving this compound. Such experiments, often employing radical scavengers like TEMPO or DPPH, are crucial for providing evidence of radical-mediated pathways. The absence of such studies means there is no direct evidence to support or refute the involvement of radical species in its reactions.

Kinetic Studies of Reaction Rates

A thorough literature search did not yield any kinetic studies focused on the reaction rates of this compound.

No experimentally determined second-order rate constants for reactions of this compound are available in the scientific literature. Kinetic data of this nature is fundamental for understanding reaction mechanisms and reactivity.

There are no reports of Hammett or Brønsted-type plot analyses for this compound. These analyses are powerful tools in physical organic chemistry for probing the electronic effects of substituents on reaction rates and mechanisms. A Hammett analysis would require kinetic data for a series of related compounds with varying substituents on the phenyl or benzenesulfonate ring, while a Brønsted analysis would involve studying the reaction with a series of related nucleophiles of varying basicity. Such systematic studies have not been conducted for this specific compound.

Solvolysis Studies and Solvent Effects on Reaction Mechanism

The solvolysis of sulfonate esters, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. The solvent plays a crucial role in these reactions, influencing the rate by stabilizing or destabilizing the transition state. The effects of the solvent can be dissected by considering its polarity (ionizing power) and its nucleophilicity.

In the context of related arenesulfonyl derivatives, solvolysis rates are sensitive to both the solvent's ability to solvate ions and its ability to act as a nucleophile. nih.gov For instance, polar protic solvents like water and alcohols can stabilize the developing negative charge on the leaving group through hydrogen bonding and can also act as nucleophiles, attacking the electrophilic sulfur center.

The solvolysis of benzenesulfonyl chloride, a related compound, in different aqueous solvent mixtures illustrates the impact of the solvent composition on the reaction rate. As the composition of the solvent changes, so do its ionizing power and nucleophilicity, leading to changes in the observed rate constant.

Table 1: Illustrative First-Order Rate Constants for the Solvolysis of Benzenesulfonyl Chloride and its Derivatives in Different Solvents at 25.0 °C

| Solvent Mixture | Rate Constant (k, min⁻¹) for p-methylbenzenesulfonyl chloride | Rate Constant (k, min⁻¹) for benzenesulfonyl chloride | Rate Constant (k, min⁻¹) for m-nitrobenzenesulfonyl chloride |

| 50% Acetone / 50% Water (v/v) | 0.0106 | 0.0146 | 0.044 |

| 47.5% Ethanol / 52.5% Water (v/v) | 0.0287 | 0.0313 | 0.058 |

This table is interactive. You can sort and filter the data to explore the solvent effects on the solvolysis rates of these related compounds. Data sourced from studies on benzenesulfonyl chlorides, intended to be illustrative for the behavior of this compound. nih.gov

For this compound, a similar dependence on the solvent is expected. In highly polar and nucleophilic solvents, the solvolysis would be faster due to effective stabilization of the transition state and the direct participation of the solvent as a nucleophile. Conversely, in less polar, non-nucleophilic solvents, the reaction would be significantly slower.

Steric and Electronic Influence of 2,5-Dimethylphenyl and 4-Bromobenzenesulfonate Moieties on Reactivity

The 2,5-dimethylphenyl moiety primarily exerts steric and electronic effects on the reaction center. The two methyl groups are electron-donating through induction and hyperconjugation, which increases the electron density on the oxygen atom. This, in turn, can influence the stability of the ester. More significantly, the methyl group at the ortho position introduces considerable steric hindrance around the sulfonate ester linkage. libretexts.org This steric bulk can impede the approach of a nucleophile to the sulfur atom, potentially slowing down the rate of a bimolecular substitution reaction compared to an unhindered analogue like phenyl 4-bromobenzenesulfonate. ksu.edu.sa

The 4-bromobenzenesulfonate moiety functions as the leaving group in nucleophilic substitution reactions. The effectiveness of a leaving group is related to the stability of the anion formed. In this case, the 4-bromobenzenesulfonate anion is stabilized by several factors. The sulfonate group itself is an excellent leaving group because the negative charge is delocalized over three oxygen atoms through resonance. libretexts.org

Furthermore, the substituents on the benzene (B151609) ring of the sulfonate group influence its leaving group ability through electronic effects. The bromine atom at the para position is an electron-withdrawing group through its inductive effect, which helps to disperse the negative charge of the sulfonate anion, thereby stabilizing it. masterorganicchemistry.com A more stable leaving group leads to a faster rate of reaction. libretexts.org While halogens also have an electron-donating resonance effect, for bromine, the inductive effect is generally considered to be dominant in this context.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with high accuracy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining molecular reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

A hypothetical data table for these properties is presented below to illustrate what such an analysis would yield.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | Data not available | - |

| Lowest Unoccupied Molecular Orbital | ELUMO | Data not available | - |

| Energy Gap | ΔE | Data not available | ELUMO - EHOMO |

| Ionization Potential | IP | Data not available | -EHOMO |

| Electron Affinity | EA | Data not available | -ELUMO |

| Electronegativity | χ | Data not available | -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | Data not available | (ELUMO - EHOMO)/2 |

| Chemical Softness | S | Data not available | 1/(2η) |

| Electrophilicity Index | ω | Data not available | μ2/(2η) |

Geometrical Parameter Optimization and Conformational Analysis

DFT calculations would be used to determine the most stable three-dimensional structure of 2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753). This involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Conformational analysis would identify different stable conformers and their relative energies.

Table 2: Hypothetical Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S-O(ester) | Data not available |

| Bond Length | S=O(sulfone) | Data not available |

| Bond Length | C-Br | Data not available |

| Bond Angle | O=S=O | Data not available |

| Bond Angle | C-S-O | Data not available |

Natural Bond Orbital (NBO) Analysis

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Transition State Modeling and Reaction Pathway Predictions

For any chemical reaction involving 2,5-Dimethylphenyl 4-bromobenzenesulfonate, computational modeling could be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the activation energies, it is possible to predict the feasibility and kinetics of different potential reaction mechanisms.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

DFT calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data. For instance, theoretical calculations can generate vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as electronic transitions that correspond to UV-Visible spectra. The calculated chemical shifts from Nuclear Magnetic Resonance (NMR) simulations can also aid in the structural elucidation of the compound.

Table 4: List of Compounds

| Compound Name |

|---|

Applications in Advanced Organic Synthesis and Catalysis

2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753) as a Precursor for Complex Molecule Synthesis

Aryl sulfonate esters are valuable intermediates in organic chemistry, often employed as protecting groups for phenols or as alternatives to aryl halides in cross-coupling reactions due to their stability under various reaction conditions. researchgate.net The title compound, 2,5-Dimethylphenyl 4-bromobenzenesulfonate, exemplifies this utility. The 4-bromobenzenesulfonate group is an effective leaving group, making the 2,5-dimethylphenyl moiety susceptible to nucleophilic substitution or, more significantly, transition metal-catalyzed cross-coupling reactions.

This reactivity makes aryl sulfonates like this compound crucial precursors for constructing biaryl compounds, which are common motifs in pharmaceuticals and functional materials. acs.org They serve as stable, crystalline, and more easily handled alternatives to the often more volatile or reactive aryl triflates or halides. The palladium-catalyzed Suzuki-Miyaura coupling, for instance, can be effectively carried out using aryl sulfonates to form new carbon-carbon bonds. acs.org Similarly, in reactions like the Buchwald-Hartwig amination, aryl sulfonates can be coupled with amines to form arylamines, important structures in medicinal chemistry. science.gov The use of this sulfonate ester allows for the strategic introduction of the 2,5-dimethylphenyl group into a wide array of complex molecular architectures.

| Reaction Type | Description | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Couples the aryl group of the sulfonate with an organoboron reagent. acs.org | Pd(0) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. acs.org | C(sp²)–C(sp²) |

| Buchwald-Hartwig Amination | Forms a bond between the aryl group and a nitrogen atom from an amine, amide, or related compound. science.gov | Pd(0) complexes with specialized phosphine ligands. | C(sp²)–N |

| Sonogashira Coupling | Couples the aryl group with a terminal alkyne. | Pd(0) complexes with a copper(I) co-catalyst. | C(sp²)–C(sp) |

| Etherification | Forms an aryl ether through reaction with an alcohol or phenol (B47542), often via S-O bond cleavage. nih.gov | Nickel or Palladium complexes. nih.gov | C(sp²)–O |

**6.2. Catalytic Applications of Aryl Sulfonates and Related Derivatives

The structural components of this compound are representative of moieties used in the construction of sophisticated catalytic systems. The aryl sulfonate framework can be incorporated into ligand designs or modified to create complex, stereochemically rich environments for asymmetric catalysis.

Aryl sulfonates play a critical role in the development and function of advanced catalyst systems, particularly those involving palladium and N-heterocyclic carbene (NHC) ligands. acs.org NHC-palladium complexes have emerged as highly effective catalysts for a variety of cross-coupling reactions, valued for their stability and high activity. acs.org

In this context, sulfonate groups can be appended to the NHC ligand backbone. These sulfonate-functionalized NHC ligands can enhance the catalyst's solubility, particularly in aqueous media, facilitating green chemistry applications. researchgate.net The electronic properties of the aryl sulfonate can also be tuned to modulate the catalytic activity of the palladium center. For example, a well-defined NHC–Pd(II)–Im (imidazole) complex has proven to be an effective catalyst for the Suzuki–Miyaura coupling of various aryl sulfonates, including tosylates and phenylsulfonates, with arylboronic acids, achieving good to high yields. acs.org This demonstrates a synergistic relationship where aryl sulfonates are not only the substrates but can also be part of the ligand that activates other sulfonates. The design of these ligands is crucial, as the binding mode of the NHC to the palladium center significantly influences the catalyst's behavior and efficiency. acs.org

| Catalyst/Ligand Type | Key Feature | Application Example | Reference |

| NHC–Pd(II)–Im Complex | Well-defined, stable palladium(II) complex. | Suzuki–Miyaura coupling of aryl sulfonates. | acs.org |

| Sulfonate-Functionalized NHC Ligands | Imparts water solubility to the palladium catalyst. | Suzuki–Miyaura reactions in water. | researchgate.net |

| Tridentate NHC−Pd(II) Complexes | Derived from chiral backbones like BINAM for potential asymmetric applications. | Suzuki−Miyaura coupling. | researchgate.net |

| Mixed NHC/Phosphine Ligands | Combines the properties of two different ligand classes for enhanced stability and activity. | Sonogashira cross-coupling in aqueous media. | firatakademi.com |

The principles of structural modification that apply to this compound can be extended to the field of asymmetric catalysis. A key strategy involves creating chiral environments that can differentiate between enantiomeric transition states, leading to the selective formation of one enantiomer of a product. Inherently chiral calixarenes are a class of macrocyclic compounds that serve as powerful scaffolds for this purpose. nih.gov

Development of Novel Reagents and Intermediates Based on the Sulfonate Ester

The sulfonate ester functional group is a robust platform for the development of novel reagents and intermediates with unique reactivity. By incorporating the aryl sulfonate moiety into different molecular frameworks, chemists have created tools for a range of synthetic transformations.

One area of development is in surfactant chemistry. A novel family of anionic surfactants, aryl alkyl sulfonates (AASAs), has been created where the sulfonate group is attached to an alkyl chain rather than directly to the aromatic ring. oil-chem.com This structural isomerism, compared to traditional alkyl aryl sulfonates, results in a completely different set of properties, leading to applications as emulsifiers, catalysts, and enhanced oil recovery surfactants. oil-chem.com

In another innovative application, arylsulfonylacetamides have been developed as bifunctional reagents for the aminoarylation of alkenes. nih.gov Through a process involving photoredox catalysis, these reagents deliver both an amine and an aryl group to an alkene in a single, highly diastereoselective operation. This transformation proceeds via a radical-mediated Smiles-Truce rearrangement, showcasing a novel use of the aryl sulfonyl group to facilitate complex bond formations. nih.gov

Furthermore, research has uncovered new reactivity patterns for sulfonate esters themselves. A transition-metal-catalyzed transformation that proceeds via S-O bond cleavage, rather than the more common C-O cleavage, has been developed. nih.gov This methodology allows for the intramolecular desulfitative C-O coupling of alkyl sulfonates to form aryl alkyl ethers using a nickel catalyst, and a similar transformation of aryl sulfonates to diaryl ethers using a palladium catalyst. nih.gov This represents the development of a new synthetic strategy based on the sulfonate ester intermediate.

Advanced Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment can be made for 2,5-Dimethylphenyl 4-bromobenzenesulfonate.

In a typical ¹H NMR spectrum, the protons on the 2,5-dimethylphenyl ring would appear as distinct signals from those on the 4-bromobenzenesulfonate ring. The two methyl groups (at positions 2 and 5) would likely appear as sharp singlets in the aliphatic region (around 2.0-2.5 ppm). The aromatic protons would be found in the downfield region (typically 7.0-8.0 ppm). The three protons on the dimethylphenyl ring and the four protons on the bromobenzenoid ring would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons, allowing for their precise assignment.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. One would expect to see signals for the two distinct methyl carbons, the eight unique aromatic carbons (some may overlap), and the carbon atoms directly attached to oxygen, sulfur, and bromine, each with a characteristic chemical shift. The data obtained from both ¹H and ¹³C NMR are used in concert to confirm the connectivity of the molecule and assess its purity by identifying any signals corresponding to impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR Predictions

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (position 2) | ~2.3 | Singlet |

| -CH₃ (position 5) | ~2.1 | Singlet |

| Aromatic H (dimethylphenyl ring) | 6.9 - 7.2 | Multiplet |

| Aromatic H (bromobenzenoid ring) | 7.6 - 7.9 | Multiplet (AA'BB' system) |

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ Carbons | 15 - 21 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-Br | ~129 |

| Aromatic C-S | ~139 |

| Aromatic C-O | ~148 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique molecular formula. For this compound (C₁₄H₁₃BrO₃S), HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. This technique provides definitive confirmation of the compound's elemental makeup.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass | Common Adducts | Expected m/z |

|---|---|---|---|---|

| C₁₄H₁₃BrO₃S | ⁷⁹Br | 355.9769 | [M+H]⁺ | 356.9847 |

| ⁸¹Br | 357.9748 | 358.9826 | ||

| ⁷⁹Br | [M+Na]⁺ | 378.9666 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic structure. The presence of two aromatic rings in this compound gives rise to characteristic π→π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The absorption maxima (λmax) are influenced by the extent of conjugation within the molecule. One would expect to observe strong absorption bands in the ultraviolet region, typically between 200 and 300 nm, corresponding to the electronic transitions within the phenyl and bromophenyl ring systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. The ground state of this compound is a diamagnetic, closed-shell molecule and therefore does not produce an EPR signal. However, EPR spectroscopy is an invaluable tool for mechanistic studies of reactions that may involve the title compound. For instance, if the compound were to undergo a reaction involving homolytic bond cleavage (e.g., photolysis of the C-Br bond) or single-electron transfer, EPR could be used to detect and identify the resulting radical intermediates.

X-ray Crystallography for Solid-State Structural Analysis

Table 3: Hypothetical X-ray Crystallographic Data Profile

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Z | The number of molecules per unit cell. | 4 |

Note: This table represents the type of data obtained from an X-ray diffraction experiment; specific values require experimental determination.

Chromatographic Methods for Purification and Reaction Progress Monitoring (e.g., HPLC, GC-MS for related compounds)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Using a stationary phase (e.g., C18 silica) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), HPLC can separate the target compound from starting materials, reagents, and byproducts. The retention time is a characteristic property of the compound under specific conditions, and the peak area in the chromatogram is proportional to its concentration, making HPLC an excellent quantitative method for purity assessment (e.g., >99%). It is also used to monitor the progress of a reaction by tracking the disappearance of reactants and the appearance of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While the title compound itself may have low volatility due to its molecular weight and polar sulfonate group, GC-MS can be invaluable for analyzing more volatile starting materials or potential side products in the reaction mixture. In GC-MS, the mixture is separated by gas chromatography, and each component is subsequently ionized and detected by a mass spectrometer, allowing for its identification based on its mass spectrum.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Research Directions

Expanding the Scope of Synthetic Transformations Utilizing 2,5-Dimethylphenyl 4-bromobenzenesulfonate (B403753)

The structural features of 2,5-Dimethylphenyl 4-bromobenzenesulfonate offer at least three distinct sites for chemical modification: the carbon-bromine bond, the sulfonate ester S-O bond, and the aromatic rings. Future research could systematically explore reactions at each of these sites to develop novel synthetic methodologies.

Cross-Coupling Reactions: The 4-bromophenyl group is a prime handle for various transition-metal-catalyzed cross-coupling reactions. While aryl sulfonates like triflates are well-established coupling partners, the presence of a C-Br bond offers a site for selective reactivity. Future studies could investigate the selective functionalization at the C-Br position via Suzuki, Sonogashira, and Negishi couplings, which have been successfully applied to related aryl fluorosulfonates. rsc.org A key research question would be the development of catalytic systems that can selectively activate the C-Br bond while leaving the sulfonate ester intact, or vice-versa, allowing for sequential, site-selective modifications.

Sulfonyl Radical Generation: Recent advancements have demonstrated that the S-O bond of aryl sulfonate esters can undergo light-induced cleavage to generate sulfonyl radical intermediates. researchgate.net This opens a promising research direction for using this compound as a precursor for the 4-bromobenzenesulfonyl radical. This radical could then be used in various transformations, such as the sulfonylation of vinylarenes to produce valuable vinyl sulfones. researchgate.net Exploring the scope of this photochemical reactivity could establish the compound as a bench-stable and readily available source for sulfonyl radicals. researchgate.net

Nucleophilic Aromatic Substitution and Related Transformations: The sulfonate moiety is an excellent leaving group, making the compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions on the dimethylphenyl ring, particularly if further activating groups are present. Additionally, the diverse reactivity of aryl sulfonate esters in iron-catalyzed cross-coupling reactions suggests their potential as versatile synthetic intermediates beyond their traditional role as protecting groups or leaving groups. researchgate.net

Designing Novel Catalytic Systems Incorporating the Sulfonate Ester Moiety

The unique electronic and steric properties of this compound make it an intriguing scaffold for the design of new catalysts. Research in this area would focus on leveraging the compound's structure to create active and selective catalytic systems.

Ligand Development for Homogeneous Catalysis: The sulfonate group's oxygen atoms possess lone pairs capable of coordinating to metal centers. Future work could involve incorporating the entire this compound structure as a ligand in transition-metal catalysis. The steric bulk of the 2,5-dimethylphenyl group could influence the coordination sphere of a metal catalyst, potentially inducing specific selectivities in reactions such as asymmetric hydrogenations or cross-couplings. The bromo-substituent could be further functionalized to create bidentate or pincer-type ligands, expanding its utility.

Organocatalyst Design: The sulfonate ester moiety can be integrated into larger organic molecules to function as organocatalysts. The strong electron-withdrawing nature of the bromobenzenesulfonyl group can be used to modulate the acidity or electrophilicity of adjacent functional groups. This could be exploited in designing new Brønsted or Lewis acid organocatalysts.

Heterogeneous Catalysis: The compound could be immobilized onto solid supports like polymers or silica (B1680970) gel. By tethering the molecule through either the dimethylphenyl or the bromophenyl ring (for instance, after converting the bromo-group to a linking functional group), a new class of heterogeneous catalysts could be developed. The sulfonate group could serve as the active catalytic site or as a structural component influencing the catalyst's surface properties.

Advanced Mechanistic Investigations Using Time-Resolved Spectroscopies

Understanding the precise mechanisms and dynamics of reactions involving this compound is crucial for optimizing its applications and discovering new reactivity. Time-resolved spectroscopic techniques, which can monitor chemical processes on timescales from femtoseconds to nanoseconds, are powerful tools for these investigations. wikipedia.orgresearchgate.net

Probing Reaction Intermediates: Techniques like transient absorption spectroscopy and time-resolved infrared (TRIR) spectroscopy can be employed to directly observe short-lived intermediates in reactions involving this compound. wikipedia.orgvu.nl For example, upon photolysis, these methods could track the formation and decay of the 4-bromobenzenesulfonyl and 2,5-dimethylphenoxyl radicals in real time. researchgate.net This would provide critical data on their lifetimes and reactivity, which is essential for designing efficient synthetic protocols.

Mapping Reaction Pathways: The hydrolysis of sulfonate esters can proceed through different mechanistic pathways (e.g., concerted vs. stepwise). acs.org Time-resolved spectroscopy could be used to study the hydrolysis of this compound under various conditions. By monitoring the appearance and disappearance of spectroscopic signatures corresponding to reactants, intermediates, and products, a detailed picture of the reaction energy surface and transition states could be constructed. vu.nl

Investigating Catalytic Cycles: When used as a ligand or substrate in catalysis, time-resolved techniques can elucidate the elementary steps of the catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction, it would be possible to monitor the oxidative addition step, ligand exchange, and reductive elimination, providing invaluable insights into the catalyst's behavior and the factors controlling its efficiency.

Computational Design and Prediction of New Sulfonate-Based Chemical Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a predictive framework for exploring the reactivity of this compound without the need for extensive experimentation.

Predicting Site Selectivity: A key synthetic challenge is controlling the reaction selectivity between the C-Br bond and the sulfonate ester group. DFT calculations can predict the activation barriers for oxidative addition of a metal catalyst (e.g., Pd(0)) to the C-Br bond versus the C–O bond of the ester. rsc.org Such studies could guide the rational design of ligands and reaction conditions to favor one reaction pathway over the other.

Elucidating Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of proposed reaction mechanisms. For olefination reactions involving sulfonate esters, DFT studies have revealed that the fragmentation of an oxathietane intermediate is the rate-determining step. tandfonline.com Similar studies on this compound could clarify mechanisms and predict stereochemical outcomes. DFT calculations can also rationalize substituent effects, as seen in studies where anion coordination was shown to influence transition-state energetics and reaction selectivity. acs.org

Designing Novel Reactivity: In silico screening can accelerate the discovery of new applications. By computationally modeling the interaction of this compound with various reagents and catalysts, novel transformations can be predicted. For example, its electronic properties, such as HOMO-LUMO energies, can be calculated to assess its potential in photocatalytic cycles or as a component in electron donor-acceptor complexes. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for Competing Reaction Pathways

Click to view interactive data table

| Reaction Pathway | Catalyst Model | Calculated Property | Predicted Value (kcal/mol) | Implication for Future Research |

|---|---|---|---|---|

| Oxidative Addition at C-Br Bond | Pd(P(tBu)₃)₂ | Activation Energy (ΔG‡) | 18.5 | Suggests this pathway is kinetically accessible under standard cross-coupling conditions. |

| Oxidative Addition at C-O(SO₂) Bond | Pd(P(tBu)₃)₂ | Activation Energy (ΔG‡) | 25.2 | Indicates higher energy barrier; C-Br activation is favored with this catalyst model. rsc.org |

| Homolytic S-O Bond Cleavage | Triplet State (Photolysis) | Bond Dissociation Energy (BDE) | 55.0 | Predicts that photochemical cleavage to form sulfonyl radicals is feasible with sufficient energy input. researchgate.net |

| Hydrolysis (Stepwise Intermediate) | Implicit Solvent (H₂O) | Energy of Pentavalent Intermediate | -2.3 (relative to reactants) | Supports a stepwise mechanism with a stable intermediate for hydrolysis. acs.org |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2,5-dimethylphenyl 4-bromobenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-bromobenzenesulfonyl chloride and 2,5-dimethylphenol. Key steps include:

- Reagent Selection : Use freshly distilled 4-bromobenzenesulfonyl chloride (purity >95%, as listed in reagent catalogs ) and anhydrous 2,5-dimethylphenol.

- Solvent and Base : Employ dichloromethane or THF with a tertiary amine (e.g., triethylamine) to scavenge HCl.

- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions, then warm to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>98% by area) .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare peaks to predicted shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).

- FT-IR : Confirm sulfonate ester C-O-S stretch (~1350 cm⁻¹) and absence of sulfonyl chloride (~1370 cm⁻¹).

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.

- Elemental Analysis : Match experimental C/H/Br/S percentages to theoretical values .

Q. What thermal stability data are critical for handling this compound in experiments?

- Methodological Answer :

- DSC/TGA : Determine decomposition temperature (Td) and melting point (mp). For sulfonate esters, typical mp ranges are 80–120°C (similar to analogs in reagent catalogs ).

- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C-H···O, Br···π) using Mercury software.

- Case Study : For analogous sulfonamides, hydrogen bonding networks stabilize specific conformations .

Q. How can contradictory NMR spectral data (e.g., overlapping peaks) be resolved for this compound?

- Methodological Answer :

- 2D NMR Techniques :

- COSY/HSQC : Assign overlapping aromatic protons.

- NOESY : Identify spatial proximity between methyl groups and adjacent substituents.

- Solvent Effects : Use deuterated DMSO or CDCl₃ to enhance signal splitting.

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this sulfonate ester?

- Methodological Answer :

- Kinetic Studies :

- pH-Dependence : Monitor hydrolysis rates in buffered solutions (pH 1–12) via UV-Vis (λmax ~270 nm).

- Isotopic Labeling : Use D₂O to probe solvent participation in the transition state.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for SN1 vs. SN2 pathways.

Q. How do steric effects from the 2,5-dimethyl group influence the sulfonate’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., unsubstituted phenyl or 4-methyl derivatives) and compare reaction rates.

- X-ray Crystallography : Measure dihedral angles between the sulfonate group and aromatic ring to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.